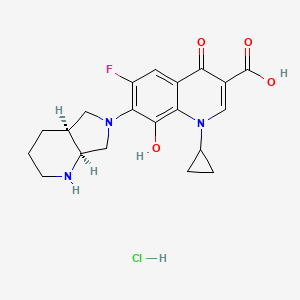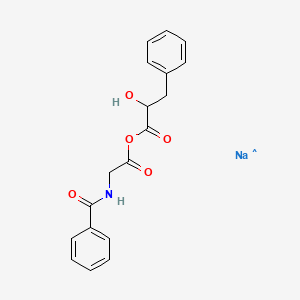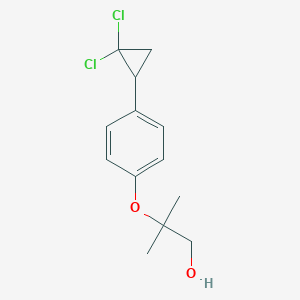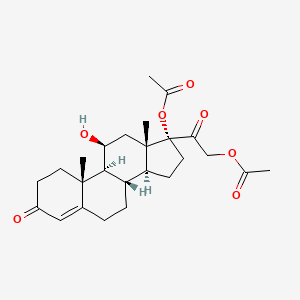
8-Hydroxy Moxifloxacin Hydrochloride Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy Moxifloxacin Hydrochloride Salt is a derivative of Moxifloxacin, a synthetic fluoroquinolone antibiotic. This compound is known for its potent antibacterial properties and is used in various pharmaceutical applications. The addition of the hydroxy group at the 8th position enhances its biological activity and solubility, making it a valuable compound in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy Moxifloxacin Hydrochloride Salt involves several steps, starting from the basic structure of Moxifloxacin. The key steps include:
Cyclization: Formation of the quinoline core structure.
Fluorination: Introduction of the fluorine atom at the 6th position.
Hydroxylation: Addition of the hydroxy group at the 8th position.
Hydrochloride Formation: Conversion to the hydrochloride salt form for enhanced stability and solubility.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Sequential addition of reagents under controlled temperatures and pressures.
Purification: Use of crystallization and filtration techniques to isolate the final product.
Quality Control: Rigorous testing to ensure compliance with pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Hydroxy Moxifloxacin Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: Conversion to oxo derivatives.
Reduction: Formation of reduced analogs.
Substitution: Replacement of functional groups to create new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, acetonitrile.
Major Products:
Oxo Derivatives: Formed through oxidation.
Reduced Analogs: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
8-Hydroxy Moxifloxacin Hydrochloride Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on bacterial DNA replication and repair.
Medicine: Investigated for its potential in treating bacterial infections, especially those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and formulations.
Wirkmechanismus
The antibacterial action of 8-Hydroxy Moxifloxacin Hydrochloride Salt is primarily due to its inhibition of bacterial enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The hydroxy group at the 8th position enhances its binding affinity to the target enzymes, making it more effective .
Vergleich Mit ähnlichen Verbindungen
Moxifloxacin: The parent compound, widely used as an antibiotic.
Levofloxacin: Another fluoroquinolone with similar antibacterial properties.
Ciprofloxacin: A well-known fluoroquinolone used to treat various infections.
Uniqueness: 8-Hydroxy Moxifloxacin Hydrochloride Salt stands out due to its enhanced solubility and biological activity. The hydroxy group at the 8th position not only improves its pharmacokinetic properties but also increases its efficacy against resistant bacterial strains .
Eigenschaften
Molekularformel |
C20H23ClFN3O4 |
|---|---|
Molekulargewicht |
423.9 g/mol |
IUPAC-Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-hydroxy-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C20H22FN3O4.ClH/c21-14-6-12-16(24(11-3-4-11)8-13(18(12)25)20(27)28)19(26)17(14)23-7-10-2-1-5-22-15(10)9-23;/h6,8,10-11,15,22,26H,1-5,7,9H2,(H,27,28);1H/t10-,15+;/m0./s1 |
InChI-Schlüssel |
KSTSABWVSGZKEW-OEQYQXMYSA-N |
Isomerische SMILES |
C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl |
Kanonische SMILES |
C1CC2CN(CC2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[bromo(difluoro)methyl]-4-methoxy-1H-benzimidazole](/img/structure/B15290292.png)




![4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol](/img/structure/B15290328.png)



![3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15290343.png)


